5-Bromo-2-(2-ethylpiperidin-1-yl)aniline
Description
5-Bromo-2-(2-ethylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a bromine atom at the 5-position and a 2-ethylpiperidin-1-yl group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCQPLLXUHHISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-ethylpiperidin-1-yl)aniline typically involves the following steps:
Piperidine Substitution: The attachment of the piperidine ring to the benzene ring.
Ethylation: The addition of an ethyl group to the nitrogen of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Bromo-2-(2-ethylpiperidin-1-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. Detailed mechanistic studies are often required to elucidate these interactions.
Comparison with Similar Compounds
5-Bromo-2-(piperidin-1-yl)aniline
5-Bromo-2-(4-methylpiperazin-1-yl)aniline
5-Bromo-2-(3,5-dimethylpiperidin-1-yl)aniline
- Molecular Formula : C₁₃H₁₉BrN₂
- Molecular Weight : 283.21 g/mol
- Key Features: Contains two methyl groups on the piperidine ring, enhancing steric hindrance compared to the ethyl-substituted target compound. No direct application data are provided, but similar analogs are used in medicinal chemistry .
Ethoxy-Linked Piperidinyl Anilines
5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline
- Molecular Formula : C₁₃H₁₉BrN₂O
- Molecular Weight : 299.21 g/mol
- Key Features : The piperidine group is connected via an ethoxy linker, increasing hydrophilicity. This structural variation may influence bioavailability compared to direct piperidinyl substitution .
Halogenated and Heterocyclic Anilines
5-Bromo-2-(trifluoromethoxy)aniline
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
- Molecular Formula : C₉H₈BrN₂O
- Molecular Weight : 241.08 g/mol
- Key Features: Incorporates an oxazoline ring, which may enhance metabolic stability. Limited data on applications, but oxazoline derivatives are common in agrochemicals .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| 5-Bromo-2-(2-ethylpiperidin-1-yl)aniline | 2-Ethylpiperidin-1-yl | ~283.21* | Moderate lipophilicity, steric bulk |
| 5-Bromo-2-(piperidin-1-yl)aniline | Piperidin-1-yl | 255.16 | Lower steric hindrance |
| 5-Bromo-2-(4-methylpiperazin-1-yl)aniline | 4-Methylpiperazin-1-yl | 270.18 | Enhanced solubility (polar N-methyl) |
| 5-Bromo-2-(trifluoromethoxy)aniline | Trifluoromethoxy | 240.02 | High electronegativity, lipophilicity |
*Estimated based on analogs .
Biological Activity
5-Bromo-2-(2-ethylpiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure:
- CAS Number: 1094799-00-4
- Molecular Formula: C12H16BrN
- Molecular Weight: 255.17 g/mol
The compound features a bromine atom at the 5-position of the aniline ring, which is substituted with a 2-ethylpiperidine moiety. This structural arrangement may influence its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer therapy and neuropharmacology.
-
Anticancer Activity:
- The compound has been evaluated for its effects on different cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in specific cancer cells.
- For instance, compounds with similar structural motifs have shown activity against VEGFR-2, an important target in cancer therapy, indicating that this compound could share similar properties .
-
Neuropharmacological Effects:
- The piperidine component suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply possible uses in treating neurodegenerative diseases or psychiatric disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Apoptosis Induction | Increased markers (Caspase-3, Bcl-2) | |
| Neuropharmacological | Potential receptor modulation |
Case Study: Anticancer Efficacy
A study conducted on derivatives of aniline structures demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. The IC50 values for these compounds were reported to be in the micromolar range, suggesting moderate potency .
Additionally, molecular docking studies indicated favorable binding interactions with VEGFR-2, which is critical for tumor angiogenesis. The binding affinity was assessed through computational methods, revealing essential interactions that could be leveraged for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
